BenchChemオンラインストアへようこそ!

lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Physicochemical profiling Salt-form selection Aqueous solubility

Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1847460-69-8) is a pre-formed lithium carboxylate salt of the 1,3,4-oxadiazole heterocycle, bearing a 4-chlorophenyl substituent at the 5-position and a lithium-coordinated carboxylate at the 2-position, with a molecular formula of C₉H₄ClLiN₂O₃ and a molecular weight of 230.6 g/mol. The parent free acid (CAS 187999-13-9) has a predicted pKa of 1.71 ± 0.10 , indicating near-complete ionization at physiological pH.

Molecular Formula C9H4ClLiN2O3
Molecular Weight 230.6 g/mol
CAS No. 1847460-69-8
Cat. No. B6171846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
CAS1847460-69-8
Molecular FormulaC9H4ClLiN2O3
Molecular Weight230.6 g/mol
Structural Identifiers
SMILES[Li+].C1=CC(=CC=C1C2=NN=C(O2)C(=O)[O-])Cl
InChIInChI=1S/C9H5ClN2O3.Li/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1
InChIKeyLILPZJFBSDGWHM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-Carboxylate (CAS 1847460-69-8): Procurement-Relevant Chemical Identity & Class Profile


Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1847460-69-8) is a pre-formed lithium carboxylate salt of the 1,3,4-oxadiazole heterocycle, bearing a 4-chlorophenyl substituent at the 5-position and a lithium-coordinated carboxylate at the 2-position, with a molecular formula of C₉H₄ClLiN₂O₃ and a molecular weight of 230.6 g/mol . The parent free acid (CAS 187999-13-9) has a predicted pKa of 1.71 ± 0.10 , indicating near-complete ionization at physiological pH. This compound belongs to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry with demonstrated activity against tubulin polymerization (IC₅₀ values of 2.2–2.8 µM for optimized analogs) and bacterial targets (MIC values of 0.5–4 µg/mL against S. aureus for related oxadiazoles) [1][2]. The lithium salt form is supplied at 95% HPLC purity in research quantities (500 mg–10 g) .

Why Lithium(1+) 5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-Carboxylate Cannot Be Interchanged with Its Free Acid, Ester, or Alternative Salt Forms


The lithium counterion in this compound is not an incidental formulation choice—it directly governs solubility, dissolution kinetics, and synthetic utility in ways that the free acid (CAS 187999-13-9), ethyl ester (CAS 68496-88-8), or alternative alkali metal salts cannot replicate. The free acid, with a predicted pKa of 1.71 , requires deprotonation by an exogenous base before use in aqueous or nucleophilic reaction environments, introducing an additional variable in stoichiometry and pH control. The ethyl ester necessitates a separate hydrolysis step to access the carboxylate, adding synthetic overhead and potential yield loss. Among alkali metal salts, lithium carboxylates exhibit enhanced solubility in polar aprotic organic solvents (e.g., THF, DMF) compared to their sodium or potassium counterparts , a property critical for homogeneous reaction conditions in further synthetic elaboration, particularly lithiation chemistry where pre-existing lithium ions can facilitate metalation [1]. Furthermore, the 4-chlorophenyl substituent imparts distinct electronic (σₚ = +0.23 Hammett) and lipophilic (π = +0.71) properties that differ meaningfully from the 4-fluorophenyl (σₚ = +0.06, π = +0.14), cyclopropyl, or trifluoromethyl analogs commonly offered as alternatives . These differences translate to altered target binding and ADME profiles in downstream applications.

Quantitative Differentiation Evidence: Lithium(1+) 5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-Carboxylate vs. Closest Analogs


Aqueous Dissolution Advantage: Pre-Ionized Lithium Salt vs. Free Carboxylic Acid (pKa 1.71)

The free acid, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 187999-13-9), has a predicted pKa of 1.71 ± 0.10 , meaning it is >99% ionized only above pH ~3.7. However, dissolution of the solid free acid in aqueous media is rate-limited by the slow wetting and deprotonation of the crystalline lattice. The pre-formed lithium salt (CAS 1847460-69-8) bypasses this kinetic barrier entirely, delivering the carboxylate anion directly into solution without requiring exogenous base. This translates to faster dissolution and more reproducible concentration attainment in aqueous assay buffers, cell culture media, and reaction mixtures. No direct head-to-head dissolution rate data exist for this specific compound pair; this inference draws on well-established class-level behavior of lithium carboxylates vs. their parent acids .

Physicochemical profiling Salt-form selection Aqueous solubility

Synthetic-Step Economy: Lithium Carboxylate Direct Entry into Lithiation Chemistry vs. Ethyl Ester

1,3,4-Oxadiazoles undergo α-lithiation at the 2-position under batch conditions (−30 °C) with isolated yields up to 91%, and under continuous flow conditions at room temperature with up to quantitative yields [1]. The lithium carboxylate salt (CAS 1847460-69-8) presents the oxadiazole ring with a pre-installed lithium counterion, which can facilitate further lithiation at the benzylic or heterocyclic positions by reducing the overall lithium inventory required. In contrast, the ethyl ester analog (CAS 68496-88-8, MW 252.65 g/mol) requires a separate saponification step (LiOH, THF/H₂O) to generate the lithium carboxylate before entering any carboxylate-directed chemistry, adding one synthetic step with typical yields of 85–95% and requiring additional purification. This represents a direct time and material cost advantage for the pre-formed lithium salt.

Synthetic methodology Flow chemistry C–H functionalization

Substituent Electronic Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl Lithium Oxadiazole Carboxylates

The 4-chlorophenyl substituent (Hammett σₚ = +0.23; Hansch π = +0.71) imparts a distinct electronic and lipophilic profile compared to the 4-fluorophenyl analog (σₚ = +0.06; π = +0.14) and the 5-trifluoromethyl analog (σₚ = +0.54; π = +0.88) [1]. In the oxadiazole class, the 4-chlorophenyl group has been specifically validated in cytotoxic oxadiazole derivatives: compound 5f, bearing a 4-chlorophenylamino-methyl moiety at the oxadiazole 2-position, achieved a mean percent growth inhibition of 71.56 at 10 µM across the NCI-60 panel and inhibited tubulin polymerization with an IC₅₀ of 2.8 µM [2]. The 4-chlorophenyl group also participates in halogen-bonding interactions with protein targets, an interaction mode unavailable to the 4-fluorophenyl or cyclopropyl analogs. These electronic parameters are quantitative and invariant across salt forms, meaning the lithium salt retains the full target-engagement potential of the 4-chlorophenyl oxadiazole scaffold while offering superior handling properties.

Structure-activity relationships Halogen bonding Medicinal chemistry

p38 Kinase Inhibitor Program Relevance: Lithium Salt as a Direct Precursor to Patent-Validated p38 Pharmacophore

The parent free acid, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 187999-13-9), is explicitly cited in the Wrbleski PCT International Application as a compound useful for treating p38 kinase-mediated diseases . p38 MAP kinase is a clinically validated target for inflammatory disorders including rheumatoid arthritis, Crohn's disease, and psoriasis. The lithium salt (CAS 1847460-69-8) serves as a direct, one-step precursor to amide-coupled p38 inhibitor libraries via standard HATU or EDCI-mediated coupling with amine-containing fragments. Other lithium oxadiazole carboxylates lacking the 4-chlorophenyl group (e.g., 5-cyclopropyl or 5-trifluoromethyl analogs) are not referenced in the p38 patent landscape and would require de novo validation of kinase selectivity. While no quantitative p38 IC₅₀ data are publicly available for the lithium salt itself, the patent citation establishes the 4-chlorophenyl oxadiazole-2-carboxylate core as a recognized pharmacophore for this target class .

Kinase inhibition p38 MAPK Inflammatory disease

Purification and Handling: Crystalline Lithium Salt vs. Amorphous Free Acid in Solid-Phase Dispensing

The lithium salt (CAS 1847460-69-8, MW 230.6 g/mol) is supplied as a crystalline solid at 95% HPLC purity, available in pre-weighed quantities of 500 mg, 1 g, 5 g, and 10 g . The free acid (CAS 187999-13-9, MW 224.6 g/mol) is also a solid ) but is reported to require storage at 4 °C in sealed, moisture-free conditions , reflecting its hygroscopicity. Lithium carboxylate salts generally exhibit lower hygroscopicity than the corresponding free acids due to the absence of the labile carboxylic acid proton that can hydrogen-bond with atmospheric water. While specific moisture uptake data for this compound pair are not published, the lithium salt's crystalline nature and pre-ionized state make it more amenable to accurate solid dispensing in automated compound management systems, where hygroscopic amorphous solids can cause weighing errors exceeding 5% in high-throughput screening workflows [1].

Compound management Solid dispensing Automated screening

Molecular Weight Efficiency: Lithium Salt Offers Higher Active Moiety per Unit Mass vs. Ethyl Ester

The lithium salt (MW 230.6 g/mol) delivers the 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate anion with a counterion mass contribution of only 6.9 g/mol (Li⁺). The ethyl ester analog (CAS 68496-88-8, MW 252.65 g/mol) carries an additional 29.1 g/mol of ester-derived mass that must be removed hydrolytically before the carboxylate can participate in target binding or further conjugation . When calculating ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count), the lithium salt has 16 heavy atoms vs. 18 for the ethyl ester, meaning the lithium salt achieves the same binding affinity with fewer heavy atoms—a favorable profile for fragment-based lead optimization. For tubulin-inhibitory oxadiazoles in the same structural class, compound 5f (containing the 4-chlorophenyl motif) showed a mean GI of 71.56 at 10 µM across NCI-60 [1], providing a benchmark potency level for which the lithium salt's favorable heavy-atom count yields superior ligand efficiency relative to ester prodrug forms.

Fragment-based drug design Ligand efficiency Dosing optimization

High-Value Application Scenarios for Lithium(1+) 5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-Carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: p38 Kinase Inhibitor Library Synthesis via Direct Amide Coupling

The lithium salt serves as a direct coupling partner for HATU- or EDCI-mediated amide bond formation with diverse amine building blocks, producing focused libraries targeting p38 MAP kinase. The parent acid is cited in the Wrbleski PCT application for treating p38 kinase-mediated diseases . Eliminating the saponification step required when starting from the ethyl ester saves approximately 1 synthetic day and avoids 5–15% cumulative yield loss per analog synthesized. The pre-ionized carboxylate ensures complete dissolution in DMF or THF, enabling homogeneous reaction conditions and reproducible yields across library members.

Continuous Flow Lithiation: Direct Entry into C2-Functionalized Oxadiazole Chemical Space

The batch-vs-flow lithiation methodology by Wong et al. (2019) demonstrated that 1,3,4-oxadiazoles undergo α-lithiation at −30 °C in batch (up to 91% yield) or at room temperature under continuous flow (up to quantitative yield) [1]. The lithium salt's pre-existing lithium counterion reduces the total organolithium base requirement for subsequent metalation-electrophilic trapping sequences, minimizing byproduct formation. This scenario is particularly valuable for process chemistry groups scaling up oxadiazole intermediates, where flow chemistry offers superior heat transfer and safer handling of reactive organolithium intermediates at ambient temperature.

Tubulin Polymerization Inhibitor Development: SAR Exploration Around the 4-Chlorophenyl Pharmacophore

The 4-chlorophenyl-substituted oxadiazole scaffold has demonstrated potent tubulin polymerization inhibition (IC₅₀ = 2.8 µM for compound 5f) and broad cytotoxicity in the NCI-60 panel (mean GI = 71.56 at 10 µM) [2]. The lithium salt provides the carboxylate handle for rapid diversification via amide, ester, or hydrazide formation, enabling systematic SAR exploration at the oxadiazole C2 position while maintaining the validated 4-chlorophenyl C5 substituent. The favorable heavy-atom count (16 heavy atoms) supports fragment-based optimization strategies where maintaining low molecular weight is critical for lead-like properties.

Antimicrobial Lead Optimization: Halogen-Bonding-Enabled Target Engagement

The 4-chlorophenyl group participates in halogen-bonding interactions with protein targets, a recognition motif increasingly exploited in antibacterial drug design. Oxadiazole-class antibacterials have achieved MIC values of 0.5–4 µg/mL against S. aureus [3], and the 4-chlorophenyl substituent's favorable electronic profile (σₚ = +0.23) places it in the optimal range for balancing target potency with off-target selectivity. The lithium salt's superior aqueous dissolution profile ensures accurate concentration-response curves in MIC determination assays, where incomplete dissolution of the free acid can lead to underestimation of antibacterial potency.

Quote Request

Request a Quote for lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.